molecular formula C14H11ClN2O2 B10977629 N-(4-carbamoylphenyl)-4-chlorobenzamide

N-(4-carbamoylphenyl)-4-chlorobenzamide

Cat. No.: B10977629
M. Wt: 274.70 g/mol
InChI Key: YGXBWLRHTXPWCP-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-chlorobenzamide is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety. Its unique structure imparts specific chemical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-chlorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The intermediate product, N-(4-carbamoylphenyl)-4-nitrobenzamide, is then reduced to form the final compound .

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. The process involves the use of safer and more efficient reagents and solvents. For example, the use of dichloromethane as a solvent and triethylamine as a base can enhance the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, with potential derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-4-chlorobenzamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a carbamoyl group and a chlorobenzamide moiety makes it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

YGXBWLRHTXPWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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